Introduction: The Quinazolinone Scaffold in Modern Drug Discovery
Introduction: The Quinazolinone Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to the Pharmacological Properties of 2,3-dimethylquinazolin-4(3H)-one
The quinazolin-4(3H)-one ring system is a privileged heterocyclic scaffold that has garnered significant attention from medicinal chemists due to its broad and potent pharmacological activities.[1][2] This bicyclic structure, consisting of a pyrimidine ring fused to a benzene ring, serves as the core for numerous natural alkaloids and synthetic compounds.[1][3] Derivatives of quinazolinone have demonstrated a wide spectrum of biological effects, including anticonvulsant, anti-inflammatory, analgesic, antimicrobial, anticancer, and sedative-hypnotic properties.[2][4][5] The versatility of the quinazolinone nucleus allows for structural modifications at various positions, particularly at the 2 and 3 positions, which significantly influences the resulting pharmacological profile and potency.[6][7] This guide provides a detailed technical exploration of a specific derivative, 2,3-dimethylquinazolin-4(3H)-one, focusing on its synthesis, multifaceted pharmacological properties, and the experimental methodologies used for its evaluation.
Chemical Identity: 2,3-dimethylquinazolin-4(3H)-one
-
Product Name: 2,3-dimethylquinazolin-4(3H)-one
-
CAS Number: 1769-25-1[8]
-
Molecular Formula: C₁₀H₁₀N₂O[8]
-
Molecular Weight: 174.20 g/mol [8]
-
Structure: The non-hydrogen atoms of the molecule are essentially coplanar.[9]
PART 1: Synthesis and Characterization
The synthesis of 2,3-dimethylquinazolin-4(3H)-one can be achieved through several established routes. A common and effective method involves the methylation of 2-methylquinazolin-4-one. This protocol provides a reliable pathway to the target compound, enabling further pharmacological investigation.
Experimental Protocol: Synthesis of 2,3-dimethylquinazolin-4(3H)-one
This protocol outlines a representative synthetic procedure adapted from established literature.[9]
Objective: To synthesize 2,3-dimethylquinazolin-4(3H)-one via methylation of 2-methylquinazolin-4-one.
Materials:
-
2-Methylquinazolin-4-one
-
Absolute Ethanol
-
Sodium Hydride (NaH)
-
Methyl Iodide (CH₃I)
-
Chloroform
-
Standard reflux and extraction glassware
Procedure:
-
Dissolution: Dissolve 2-methylquinazolin-4-one (0.01 mol) in 45 mL of absolute ethanol in a round-bottom flask.
-
Activation: Carefully add sodium hydride (2.5 mmol) to the solution. Stir the mixture for 30 minutes at room temperature. The formation of the sodium salt intermediate is crucial for the subsequent methylation step.
-
Methylation: Add a solution of methyl iodide (0.01 mol) in 5 mL of ethanol dropwise to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature and add 100 mL of cold water. Extract the aqueous mixture with chloroform (3 x 50 mL). The organic layers contain the desired product.
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol to yield the title compound.[9]
-
Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, and determine the melting point.[8][10]
Caption: General workflow for the synthesis of 2,3-dimethylquinazolin-4(3H)-one.
PART 2: Core Pharmacological Properties
The quinazolinone scaffold is renowned for its diverse interactions with biological systems. The 2,3-dimethyl substitution pattern gives rise to a distinct profile of activities, primarily centered on the central nervous system (CNS) but also extending to other therapeutic areas.
Anticonvulsant Activity
A significant body of research has established the anticonvulsant potential of quinazolin-4(3H)-one derivatives.[11][12] This activity is strongly linked to the structural similarity with methaqualone, a known sedative-hypnotic that modulates GABAergic neurotransmission.[7][13]
Mechanism of Action: The primary mechanism for the anticonvulsant effect of many quinazolinones is believed to be the positive allosteric modulation of the GABA-A receptor.[13][14] By binding to an allosteric site (distinct from the GABA binding site), these compounds enhance the effect of GABA, the principal inhibitory neurotransmitter in the CNS. This leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a general reduction in neuronal excitability, thereby raising the seizure threshold.[14] In silico studies suggest that the quinazolin-4(3H)-one moiety acts as a hydrophobic domain, the N1 atom serves as an electron donor, and the C4-carbonyl group is a key hydrogen bond acceptor for receptor binding.[7]
Caption: Proposed mechanism of anticonvulsant action via GABA-A receptor modulation.
Experimental Evaluation: Pentylenetetrazole (PTZ)-Induced Seizure Model This is a standard preclinical screening model to identify compounds with potential anti-epileptic activity.
-
Animal Preparation: Male mice are acclimatized and divided into control and test groups.
-
Compound Administration: The test compound (e.g., 2,3-dimethylquinazolin-4(3H)-one) is administered intraperitoneally (i.p.) at various doses (e.g., 50, 100, 150 mg/kg).[14] A vehicle control group and a positive control group (e.g., Diazepam) are included.
-
Seizure Induction: After a specific pre-treatment time (e.g., 30-60 minutes), a convulsant dose of Pentylenetetrazole (PTZ) is administered subcutaneously or intraperitoneally.
-
Observation: Animals are observed for a set period (e.g., 30 minutes) for the onset of seizures (myoclonic jerks, generalized clonic-tonic seizures) and mortality.
-
Data Analysis: The latency to the first seizure and the percentage of animals protected from seizures and death are recorded. Significant increases in latency or protection percentage compared to the vehicle control indicate anticonvulsant activity.[14]
Anti-inflammatory and Analgesic Properties
Quinazolinone derivatives have consistently been reported to possess significant anti-inflammatory and analgesic activities.[15][16][17][18] This dual activity suggests a mechanism of action that may involve the inhibition of key enzymes in the inflammatory cascade.
Mechanism of Action: The primary mechanism underlying the anti-inflammatory and analgesic effects of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[16][19] By inhibiting COX-2, these compounds prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever. Molecular docking studies on related quinazolinone derivatives have shown favorable interactions within the active site of the COX-2 enzyme, supporting this proposed mechanism.[18]
Experimental Evaluation: Carrageenan-Induced Rat Paw Edema This is a classic and highly reproducible model for evaluating acute anti-inflammatory activity.[16][20]
-
Animal Preparation: Wistar rats are grouped into control and test groups.
-
Compound Administration: Test compounds are administered orally or intraperitoneally at a specified dose. A standard drug like Diclofenac sodium serves as a positive control.[15]
-
Induction of Inflammation: One hour after drug administration, a 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the rat's right hind paw.
-
Measurement: The volume of the paw is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group. A significant reduction in paw volume indicates anti-inflammatory effects.[21]
| Compound Class | Test Model | Activity Noted | Reference Compound | Source |
| 2-Methyl-3-substituted quinazolin-4(3H)-ones | Carrageenan-induced paw edema | Potent anti-inflammatory activity | Diclofenac Sodium | [15] |
| 2,3-Disubstituted quinazolin-4(3H)-ones | Carrageenan-induced paw edema | Significant anti-inflammatory activity | Indomethacin | [16] |
| 2,3-Disubstituted 4(3H)-quinazolinones | In vivo analgesic tests | Potent analgesic properties | Diclofenac Sodium | [18][19] |
Sedative-Hypnotic and Anxiolytic Effects
The historical use of the related compound methaqualone as a sedative-hypnotic provides a strong rationale for investigating these properties in 2,3-dimethylquinazolin-4(3H)-one.[7][13] Research into substituted quinazolinones has shown that it is possible to separate the anxiolytic effects from the more problematic sedative-hypnotic side effects through structural modification.[22][23]
Mechanism of Action: Similar to the anticonvulsant activity, the sedative-hypnotic effects are mediated through the enhancement of GABAergic inhibition at the GABA-A receptor.[13] Higher levels of receptor modulation can lead to sedation and sleep induction (hypnosis). Interestingly, studies have shown that introducing electronegative groups into the quinazolinone nucleus can produce potent anxiolytic action without causing significant sedation, suggesting that different structural features can fine-tune the interaction with the GABA-A receptor complex to achieve therapeutic specificity.[22][23]
Antimicrobial Activity
The quinazolinone scaffold has been identified as a promising backbone for the development of new antimicrobial agents.[4][6] This is particularly relevant given the rise of antibiotic-resistant pathogenic microorganisms.
Spectrum of Activity: Derivatives of 2,3-disubstituted 4(3H)-quinazolinones have demonstrated mild to high antibacterial effects, often showing more pronounced activity against Gram-negative bacteria like E. coli.[6] Studies have also reported activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.[24][25][26] The antimicrobial activity is highly dependent on the nature of the substituents on the quinazolinone ring.[4]
Mechanism of Action: The structural similarity between quinazolinones and quinolones suggests a potential mechanism involving the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[6] Inhibition of this enzyme leads to a bacteriostatic or bactericidal effect. Another proposed mechanism is the inhibition of DNA polymerase III, which would also disrupt chromosomal DNA replication and lead to bacterial cell death.[6]
Experimental Evaluation: Microplate Alamar Blue Assay (MABA) This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation: A 96-well microplate is prepared with serial dilutions of the test compound in a suitable broth medium.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., E. coli, S. aureus).
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Indicator Addition: An indicator dye like Alamar Blue or Resazurin is added to all wells.
-
Reading: After further incubation, a color change (e.g., from blue to pink) indicates microbial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change, signifying the inhibition of metabolic activity.[6]
PART 3: Conclusion and Future Directions
2,3-dimethylquinazolin-4(3H)-one, as a representative of the broader quinazolinone class, exhibits a rich and diverse pharmacological profile. Its significant CNS activities, including anticonvulsant and potential anxiolytic effects, are primarily rooted in the modulation of the GABA-A receptor. Furthermore, its demonstrated anti-inflammatory, analgesic, and antimicrobial properties highlight its potential as a scaffold for developing multi-target therapeutic agents.
The future for this class of compounds lies in the detailed exploration of structure-activity relationships (SAR) to optimize potency and selectivity for specific biological targets. For instance, further modification could enhance the separation of anxiolytic properties from sedative effects or broaden the antimicrobial spectrum. The development of derivatives with selective COX-2 inhibition could lead to safer anti-inflammatory agents with reduced gastrointestinal side effects.[16] As a versatile and pharmacologically active core, the 2,3-disubstituted quinazolinone scaffold remains a highly valuable starting point for the design and discovery of novel therapeutics.
References
A comprehensive list of all sources cited within this technical guide.
-
Alagarsamy, V., Murugananthan, G., & Venkateshperumal, R. (2003). Synthesis, analgesic, anti-inflammatory and antibacterial activities of some novel 2-methyl-3-substituted quinazolin-4-(3H)-ones. Biological & Pharmaceutical Bulletin, 26(12), 1711–1714. Retrieved from [Link]
- Unpublished. (n.d.).
-
IISTE. (n.d.). Synthesis and Antimicrobial Activity of Novel of 2,3-Disubstituted Quinazolin 4(3H) - IISTE.org. Retrieved from [Link]
-
Asadi, M., & Ziarati, A. (2013). Antibacterial, antifungal and cytotoxic evaluation of some new 2,3-disubstituted 4(3H)-quinazolinone derivatives. Jundishapur Journal of Microbiology, 6(9), e7203. Retrieved from [Link]
-
Zayed, M. F., Ahmed, S., Ihmaid, S., & El-Adl, K. (2014). Design, Synthesis and Molecular Modeling Study of Quinazolin-4(3H) Ones With Potential Anti-Inflammatory Activity. Biosciences Biotechnology Research Asia, 6(1), 147-156. Retrieved from [Link]
-
Reddy, C. S., Reddy, M., & Raghu, M. (2010). A study of anti-inflammatory and analgesic activity of new 2,3-disubstituted 1,2-dihydroquinazolin-4(3h)-one derivative and its transition metal complexes. Medicinal Chemistry Research, 19(6), 623-635. Retrieved from [Link]
-
Saitkulov, F. I., Isaev, Y. V., & Shakhidoyatov, K. M. (2014). 2,3-Dimethylquinazolin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o788. Retrieved from [Link]
-
Ioniță, E. I., Tătărășanu, O. G., Mărgărit, L. C., Vlase, L., Păun, G., & Păun, M. (2024). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. International Journal of Molecular Sciences, 25(9), 4697. Retrieved from [Link]
-
Gomaa, M. S., & El-Sayed, M. A. (2012). Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives. Molecules, 17(8), 9405–9418. Retrieved from [Link]
-
Kausar, N., Roy, I., Chattopadhyay, D., & Das, A. R. (2016). Synthesis of 2,3-dihydroquinazolinones and quinazolin-4(3H)-one catalyzed by Graphene Oxide nanosheets in aqueous medium: “on-water” synthesis. RSC Advances, 6(89), 86326-86334. Retrieved from [Link]
-
Ioniță, E. I., Tătărășanu, O. G., Mărgărit, L. C., Vlase, L., Păun, G., & Păun, M. (2024). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. International Journal of Molecular Sciences, 25(9), 4697. Retrieved from [Link]
-
Samotrueva, M. A., Ozerov, A. A., Starikova, A. A., Gabitova, N. M., Merezhkina, D. V., Tsibizova, A. A., & Tyurenkov, I. N. (2021). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Journal of microbiology, epidemiology and immunobiology, 9(4), 36-45. Retrieved from [Link]
-
Samotrueva, M. A., Ozerov, A. A., Starikova, A. A., Gabitova, N. M., Merezhkina, D. V., Tsibizova, A. A., & Tyurenkov, I. N. (2021). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Journal of microbiology, epidemiology and immunobiology, 9(4), 36-45. Retrieved from [Link]
-
Al-Omar, M. A., El-Azab, A. S., & Abdel-Aziz, A. A. (2016). Design, synthesis of 2,3-disubstitued 4(3H)-quinazolinone derivatives as anti-inflammatory and analgesic agents: COX-1/2 inhibitory activities and molecular docking studies. Bioorganic & Medicinal Chemistry, 24(16), 3689-3700. Retrieved from [Link]
-
Davood, A., & Asadi, M. (2013). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Avicenna Journal of Medical Biochemistry, 1(1), e11961. Retrieved from [Link]
-
Al-Omar, M. A., El-Azab, A. S., & Abdel-Aziz, A. A. (2016). Design, synthesis of 2,3-disubstitued 4(3H)-quinazolinone derivatives as anti-inflammatory and analgesic agents: COX-1/2 inhibitory activities and molecular docking studies. Bioorganic & Medicinal Chemistry, 24(16), 3689-3700. Retrieved from [Link]
-
Sravanthi, V., & Manjula, S. (2015). Synthesis and anti-inflammatory activity of 2,3-diaryl-4(3H)-quinazolinones. Research on Chemical Intermediates, 41(10), 7545-7557. Retrieved from [Link]
-
Sabri, S. S. (2024). Synthesis and Characterization of New Derivatives of 2,3-Dihydroquinazolin-4-one and Evaluation of their Antibacterial Activity. International Journal of Health Sciences, 5(5), 483-490. Retrieved from [Link]
-
El Kayal, W., & Kovalenko, S. (2020). CONSTRUCTION, SYNTHESIS AND PREDICTION OF THE ACTIVITY OF QUINAZOLIN-4(3H)-ONE DERIVATIVES AS NEW ANTICONVULSANTS. The Pharma Innovation Journal, 9(6), 11-14. Retrieved from [Link]
-
Alagarsamy, V., Meena, S., Vijayakumar, S., Ramseshu, K. V., & Revathi, R. (2003). Synthesis and pharmacological investigation of some novel 2,3-disubstituted quinazolin-4(3H)-ones as analgesic and antiinflammatory agents. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 58(4), 233-236. Retrieved from [Link]
- Unpublished. (n.d.). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)
- Unpublished. (n.d.). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors.
-
Ghorpade, P., Dhoot, R., & Chaudhari, A. (2021). Synthesis, characterization, and investigation of the anti-inflammatory effect of 2,3-disubstituted quinazoline-4(1H)-one. Future Journal of Pharmaceutical Sciences, 7(1), 1-12. Retrieved from [Link]
-
Alagarsamy, V. (2022). Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. Encyclopedia, 2(4), 1935-1946. Retrieved from [Link]
-
Chugh, A., Kalra, R., Asija, S., & Asija, R. (2021). Electronegativity in Substituted-4(H)-quinazolinones Causes Anxiolysis without a Sedative-hypnotic Adverse Reaction in Female Wistar Rats. CNS & Neurological Disorders-Drug Targets, 20(6), 569-580. Retrieved from [Link]
-
Chugh, A., Kalra, R., Asija, S., & Asija, R. (2021). Electronegativity in Substituted-4(H)-quinazolinones Causes Anxiolysis without a Sedative-hypnotic Adverse Reaction in Female Wistar Rats. CNS & Neurological Disorders-Drug Targets, 20(6), 569-580. Retrieved from [Link]
-
Abdelkhalek, A., & El-Sayed, M. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. Organic Communications, 17(1), 1-27. Retrieved from [Link]
-
Rahman, A. F. M. M., Al-Salem, H. S., Park, J., Kim, H. P., & Kim, J. S. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2056-2068. Retrieved from [Link]
- Unpublished. (n.d.). Synergistic effects of combined hypnotic drugs on sleep in mice.
- Unpublished. (n.d.). 2,3-Dihydroquinazolin-4(1H)
-
Saitkulov, F. I., Isaev, Y. V., & Shakhidoyatov, K. M. (2014). 2,3-Dimethylquinazolin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o788. Retrieved from [Link]
-
Chugh, A., Kalra, R., Asija, S., & Asija, R. (2021). Electronegativity in Substituted-4(H)-quinazolinones Causes Anxiolysis without a Sedative-hypnotic Adverse Reaction in Female Wistar Rats. CNS & Neurological Disorders-Drug Targets, 20(6), 569-580. Retrieved from [Link]
- Unpublished. (n.d.). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery.
- Unpublished. (n.d.). Synthesis and structure-activity relationship study of novel quinazolin-4(3 H ).
-
Rahman, A. F. M. M., Al-Salem, H. S., Park, J., Kim, H. P., & Kim, J. S. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2056-2068. Retrieved from [Link]
Sources
- 1. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acgpubs.org [acgpubs.org]
- 3. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iiste.org [iiste.org]
- 5. researchgate.net [researchgate.net]
- 6. Antibacterial, antifungal and cytotoxic evaluation of some new 2,3-disubstituted 4(3H)-quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives [mdpi.com]
- 8. 2,3-Dimethyl-3H-quinazolin-4-one synthesis - chemicalbook [chemicalbook.com]
- 9. 2,3-Dimethylquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. applications.emro.who.int [applications.emro.who.int]
- 12. Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
- 14. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, analgesic, anti-inflammatory and antibacterial activities of some novel 2-methyl-3-substituted quinazolin-4-(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, Synthesis and Molecular Modeling Study of Quinazolin-4(3H) Ones With Potential Anti-Inflammatory Activity – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 17. A study of anti-inflammatory and analgesic activity of new 2,3-disubstituted 1,2-dihydroquinazolin-4(3h)-one derivative and its transition metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Design, synthesis of 2,3-disubstitued 4(3H)-quinazolinone derivatives as anti-inflammatory and analgesic agents: COX-1/2 inhibitory activities and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. imrpress.com [imrpress.com]
- 22. Electronegativity in Substituted-4(H)-quinazolinones Causes Anxiolysis without a Sedative-hypnotic Adverse Reaction in Female Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. eurekaselect.com [eurekaselect.com]
- 24. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [medbiosci.ru]
- 25. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 26. cajotas.casjournal.org [cajotas.casjournal.org]
